

The Zwitterionic Nature of N-Dodecyl-N,N-(dimethylammonio)butyrate: A Technical Guide

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Compound of Interest

Compound Name: *N-Dodecyl-N,N-(dimethylammonio)butyrate*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Dodecyl-N,N-(dimethylammonio)butyrate (DDMAB) is a carboxybetaine-type zwitterionic surfactant characterized by a C12 alkyl tail and a head group containing both a permanently positive quaternary ammonium ion and a pH-sensitive negative carboxylate group. This unique structure imparts a net neutral charge over a broad pH range, offering distinct advantages in biological and pharmaceutical research. Unlike ionic detergents, which can be denaturing, DDMAB is known for its mildness, making it highly effective for solubilizing and stabilizing membrane proteins in their native conformation. Its zwitterionic nature also contributes to its low toxicity and high biocompatibility, rendering it a valuable excipient in drug delivery systems. This guide provides an in-depth analysis of the physicochemical properties of DDMAB, detailed experimental protocols for its characterization, and an overview of its applications in research and drug development.

Physicochemical Properties of N-Dodecyl-N,N-(dimethylammonio)butyrate

The utility of DDMAB is rooted in its distinct physicochemical characteristics. As a zwitterionic surfactant, its properties are a hybrid of ionic and non-ionic types, allowing it to effectively break protein-lipid interactions while being gentle on protein-protein interactions.[1]

Core Properties

The fundamental properties of DDMAB are summarized in the table below, providing a quantitative basis for its application.

Property	Value	Reference
IUPAC Name	4-[dodecyl(dimethyl)azaniumyl]butanoate	
Synonyms	DDMAB	[1]
CAS Number	15163-30-1	[1]
Molecular Formula	C ₁₈ H ₃₇ NO ₂	
Molecular Weight	299.49 g/mol	
Critical Micelle Concentration (CMC)	4.3 mM	[1]

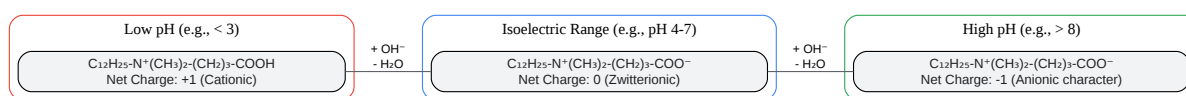
Zwitterionic Behavior and pH Dependence

The defining feature of DDMAB is its zwitterionic head group, which contains both a quaternary ammonium cation and a carboxylate anion. The quaternary ammonium group is permanently cationic, independent of pH. In contrast, the carboxylate group is protonated at low pH and deprotonated at higher pH. This pH-dependent behavior dictates the overall charge of the molecule.

- **At Low pH (Acidic Conditions):** The carboxylate group is protonated (-COOH), neutralizing its negative charge. The molecule, therefore, carries a net positive charge due to the quaternary ammonium group.
- **At Isoelectric Point (pI):** The concentration of the positively charged (cationic) and negatively charged (anionic) species are balanced, resulting in a net neutral molecule. This is the zwitterionic state.

- At High pH (Alkaline Conditions): The carboxylate group is deprotonated ($-\text{COO}^-$), imparting a negative charge. The molecule again carries a net negative charge, as the positive charge of the ammonium group is balanced by the carboxylate, with an overall anionic character.

While specific pKa and pI values for DDMAB are not readily available in the literature, carboxybetaines typically exhibit a pKa for the carboxylic acid group in the range of 3-5. The isoelectric point, where the molecule is predominantly in its zwitterionic form, generally spans a broad, near-neutral pH range.



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Figure 1: pH-dependent charge states of DDMAB.

Experimental Protocols

Accurate characterization of DDMAB is crucial for its effective use. The following sections detail standard protocols for determining its key physicochemical parameters.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. Once the interface is saturated, monomers begin to self-assemble into micelles in the bulk solution. The concentration at which this occurs is the CMC. Above the CMC, the surface tension remains relatively constant.

Methodology:

- **Preparation of Stock Solution:** Prepare a concentrated stock solution of DDMAB (e.g., 100 mM) in deionized water or a relevant buffer (e.g., PBS, pH 7.4).

- Preparation of Dilution Series: Create a series of dilutions from the stock solution, ranging from a concentration well below the expected CMC (e.g., 0.1 mM) to well above it (e.g., 20 mM).
- Instrumentation: Use a surface tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method. Calibrate the instrument according to the manufacturer's instructions, typically with deionized water (surface tension ≈ 72 mN/m at 25°C).
- Measurement:
 - Measure the surface tension of the pure solvent (water or buffer) as a baseline.
 - Starting with the most dilute sample, measure the surface tension of each DDMAB solution. Ensure the ring or plate is thoroughly cleaned and dried between measurements to prevent cross-contamination.
 - Allow the surface tension reading to stabilize for each concentration before recording the value.
- Data Analysis:
 - Plot the measured surface tension (γ , in mN/m) as a function of the logarithm of the DDMAB concentration.
 - The resulting graph will show two distinct linear regions: a sloped region at low concentrations where surface tension decreases, and a plateau region at high concentrations where surface tension is constant.
 - The CMC is determined from the intersection point of the two extrapolated linear fits of these regions.

Determination of the Isoelectric Point (pI) by Zeta Potential Measurement

Principle: The isoelectric point is the pH at which a molecule has a net charge of zero. This can be determined by measuring the zeta potential (a measure of the magnitude of the electrostatic

repulsive or attractive forces between particles) of DDMAB micelles or DDMAB-coated particles across a range of pH values. At the pI, the zeta potential will be zero.

Methodology:

- **Sample Preparation:** Prepare a stock dispersion of DDMAB in deionized water at a concentration above its CMC (e.g., 10 mM) to ensure the presence of micelles.
- **pH Titration:**
 - Take an aliquot of the stock dispersion.
 - Adjust the initial pH to a low value (e.g., pH 2) using a dilute acid (e.g., 0.1 M HCl).
 - Measure the zeta potential of this initial sample using a dynamic light scattering (DLS) instrument equipped with a zeta potential analyzer.
- **Automated or Manual Titration:**
 - Incrementally increase the pH of the sample by adding small volumes of a dilute base (e.g., 0.1 M NaOH).
 - After each addition, allow the sample to equilibrate, measure the pH, and then measure the corresponding zeta potential.
 - Continue this process until a high pH value is reached (e.g., pH 11).
- **Data Analysis:**
 - Plot the measured zeta potential (ζ , in mV) as a function of pH.
 - The isoelectric point (pI) is the pH value at which the curve intersects the x-axis (i.e., where the zeta potential is 0 mV).

Applications in Research and Drug Development

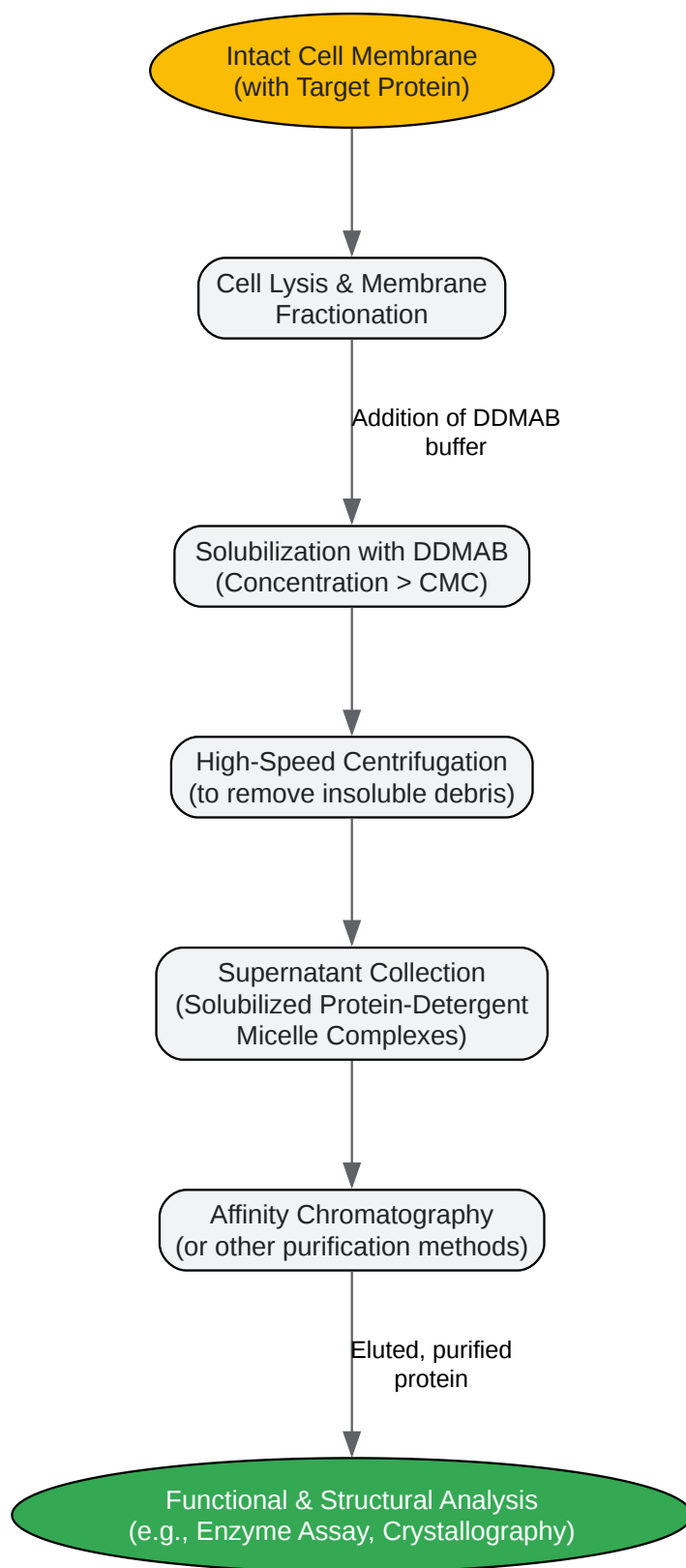
The mild, non-denaturing, and zwitterionic properties of DDMAB make it a valuable tool in several advanced applications.

Solubilization and Stabilization of Membrane Proteins

Membrane proteins are notoriously difficult to study due to their hydrophobic nature.

Zwitterionic detergents like DDMAB are highly effective at extracting these proteins from the lipid bilayer while preserving their native structure and function.

- **Mechanism:** The hydrophobic dodecyl tail of DDMAB inserts into the hydrophobic regions of the membrane, disrupting the lipid-lipid and lipid-protein interactions. The hydrophilic zwitterionic head group then shields the hydrophobic transmembrane domains of the protein, keeping it soluble in aqueous solution.
- **Advantages:** Unlike harsh ionic detergents (e.g., SDS), DDMAB is less likely to disrupt the intricate tertiary and quaternary structures of proteins, making it ideal for studies requiring functional analysis, such as enzyme kinetics or receptor binding assays.



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Figure 2: Workflow for Membrane Protein Extraction using DDMAB.

Drug Delivery Systems

The biocompatibility and zwitterionic nature of DDMAB make it an attractive candidate for use in drug delivery formulations.

- **Solubilization of Poorly Soluble Drugs:** DDMAB micelles can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous formulations for intravenous or other routes of administration.
- **Component of Liposomes and Nanoparticles:** As a co-surfactant, DDMAB can be incorporated into lipid-based drug delivery systems like liposomes and solid lipid nanoparticles. Its zwitterionic surface can reduce non-specific protein adsorption (biofouling), potentially increasing the circulation half-life of the nanoparticle in vivo.
- **Penetration Enhancement:** Some studies have explored the use of related compounds as transdermal penetration enhancers, suggesting a potential role for DDMAB in topical or transdermal drug delivery systems.

Conclusion

N-Dodecyl-N,N-(dimethylammonio)butyrate is a versatile zwitterionic surfactant whose value lies in its unique combination of properties. With a net neutral charge over a wide pH range, a high degree of biocompatibility, and the ability to gently solubilize complex biomolecules, DDMAB serves as a critical tool for researchers in biochemistry and a promising excipient for professionals in drug development. A thorough understanding of its physicochemical characteristics, guided by the experimental protocols outlined herein, is essential for leveraging its full potential in advancing scientific discovery and pharmaceutical innovation.

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